11-Deoxy prostaglandin F2beta

Prostaglandin Structure-Activity Relationship Eicosanoid

11-Deoxy prostaglandin F2β (11-deoxy PGF2β) is a synthetic analog of prostaglandin F2β (PGF2β), distinguished by the absence of the 11-hydroxy group characteristic of the natural prostaglandin structure. As a member of the prostanoid family, it is formally classified as a 9β,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid with a molecular weight of 338.48 g/mol.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
CAS No. 37786-07-5
Cat. No. B160263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy prostaglandin F2beta
CAS37786-07-5
Synonyms11-deoxy PGF2β
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
InChIKeyYRFLKMLJQWGIIZ-LVJWDHJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Deoxy Prostaglandin F2β (CAS 37786-07-5): A Structurally Distinct Prostaglandin Analog for Advanced Eicosanoid Research


11-Deoxy prostaglandin F2β (11-deoxy PGF2β) is a synthetic analog of prostaglandin F2β (PGF2β), distinguished by the absence of the 11-hydroxy group characteristic of the natural prostaglandin structure [1]. As a member of the prostanoid family, it is formally classified as a 9β,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid with a molecular weight of 338.48 g/mol [2]. This compound is primarily utilized as a research tool to probe structure-activity relationships (SAR) within the prostaglandin signaling cascade, offering a unique profile compared to the more biologically active PGF2α and the moderately active PGF2β .

Why 11-Deoxy PGF2β Cannot Be Substituted with Generic Prostaglandin Analogs


Direct substitution of 11-deoxy PGF2β with other prostaglandin analogs (e.g., PGF2α, PGF2β, or other 11-deoxy variants) is scientifically unsound due to profound differences in structure, receptor affinity, and resulting biological activity. Prostaglandin pharmacology is exquisitely sensitive to stereochemistry and functional group modifications [1]. For instance, 11-deoxygenation alone can dramatically alter potency and even invert functional responses, converting a vasodepressor into a vasopressor [1]. Furthermore, while 11-deoxy PGF2β serves as a critical, and often under-characterized, analog for SAR studies, its parent compound PGF2β is known to induce mucin release, and the highly active isomer PGF2α is a potent vasoconstrictor [2]. This stark divergence in activity profiles, compounded by the fact that there are no published reports on the biological activity of 11-deoxy PGF2β itself [3], underscores that this compound is not an interchangeable component. Its primary value lies not in a known endpoint, but as a unique, well-defined chemical probe for dissecting the molecular determinants of prostaglandin receptor activation.

Quantitative Differentiation of 11-Deoxy PGF2β: Purity, Physicochemical Properties, and Comparative Biological Profile


Structural Divergence: Absence of the 11-Hydroxy Group Confers Unique SAR Profile

The defining structural feature of 11-deoxy PGF2β is the deletion of the hydroxyl group at the C-11 position, a modification that fundamentally distinguishes it from its parent compound, PGF2β, and the more active isomer, PGF2α . In a comprehensive SAR study of 11-deoxy prostaglandins in anesthetized guinea pigs, 11-deoxygenation was shown to lower the biological activity of natural prostaglandins, and in some cases, like with 11-deoxy PGE1, it inverted the pharmacological response from vasodepressor/bronchodilator to vasopressor/bronchoconstrictor [1]. This demonstrates that the 11-deoxy scaffold is not merely a less active analog but one that can engage receptors with a distinct, and potentially opposing, functional profile [1].

Prostaglandin Structure-Activity Relationship Eicosanoid

Potency Gap: A Defined Position in the Prostaglandin F Series Activity Spectrum

While the precise biological activity of 11-deoxy PGF2β remains largely uncharacterized in the published literature [1], its position within the broader PGF series provides a crucial quantitative context for its use as a research tool. A classic comparative study in anesthetized cats established a clear potency hierarchy for cardiovascular effects: PGF2α > PGF1α > PGF2β > PGF1β [2]. This positions the parent compound, PGF2β, as a relatively weak vasoactive agent compared to PGF2α. The 11-deoxy modification, based on class-level SAR, is predicted to further reduce or even negate activity, thereby offering a valuable "low-activity" or "inactive" comparator for experiments aiming to isolate the effects of the 11-hydroxy stereochemistry [3].

Cardiovascular Pharmacology Receptor Agonist

High Purity Specification: ≥98% Enables Reliable and Reproducible SAR Studies

For precise SAR and pharmacological studies, compound purity is non-negotiable. 11-deoxy PGF2β from multiple reputable suppliers is specified with a minimum purity of ≥98% . This high level of purity is essential for minimizing confounding effects from impurities or isomeric contaminants (e.g., traces of the more active PGF2α isomer), which could lead to false positives or misinterpretation of biological data. This level of purity is comparable to or exceeds that of many other specialized prostaglandin research tools, ensuring that observed effects can be attributed with high confidence to the 11-deoxy PGF2β molecule itself .

Analytical Chemistry Quality Control Lipidomics

Well-Defined Solubility Profile: Facilitates Formulation for In Vitro and In Vivo Assays

The practical utility of a research compound is heavily dependent on its solubility in standard laboratory solvents. Technical datasheets for 11-deoxy PGF2β provide detailed solubility information, indicating it is highly soluble in organic solvents such as DMF (>100 mg/mL), DMSO (>100 mg/mL), and ethanol (>100 mg/mL) . It is also supplied as a 10 mg/mL solution in methyl acetate . Aqueous solubility is more limited, with >10 mg/mL reported in PBS (pH 7.2) . This well-characterized solubility profile allows researchers to reliably prepare stock solutions and formulate the compound for a wide range of experimental systems, a practical advantage over less well-documented analogs.

Formulation Solubility In Vitro Assay

Strategic Applications of 11-Deoxy PGF2β in Prostaglandin Research and Beyond


Probing Prostaglandin F Receptor (FP) Structure-Activity Relationships

11-Deoxy PGF2β is an essential tool for academic and pharmaceutical laboratories investigating the SAR of the FP receptor. By comparing its activity—or lack thereof—with PGF2α (full agonist) and PGF2β (partial/weak agonist), researchers can isolate the contribution of the 11-hydroxy group to receptor binding and activation. The class-level SAR evidence that 11-deoxygenation can invert pharmacological responses (as seen with 11-deoxy PGE1 [1]) makes this compound a powerful probe for uncovering nuanced signaling mechanisms, including potential bias agonism.

Negative Control for Functional Assays in Respiratory and Cardiovascular Research

Given the established potency hierarchy (PGF2α > PGF1α > PGF2β > PGF1β) and the general activity-diminishing effect of 11-deoxygenation, 11-deoxy PGF2β is ideally suited as a chemically similar but biologically inert (or very low-activity) negative control in functional assays [2][3]. This application is particularly relevant in studies of bronchoconstriction and vasoconstriction, where the parent series (especially PGF2α) is a key mediator. Using 11-deoxy PGF2β as a control ensures that any observed effect is due to the specific agonist's action, not a non-specific interaction of the lipid backbone.

Development and Validation of Analytical Methods in Eicosanoid Lipidomics

The high purity (≥98%) and well-defined physicochemical properties (e.g., molecular weight, SMILES, InChIKey, and stereochemistry) of 11-deoxy PGF2β make it a valuable reference standard for developing and validating LC-MS/MS methods in lipidomics. It can serve as a calibration standard, an internal standard analog, or a quality control sample to ensure the accuracy and precision of assays designed to quantify endogenous prostaglandins and their metabolites in complex biological matrices.

Synthetic Chemistry and Process Development for Prostaglandin Analogs

For chemical manufacturers and process R&D groups, 11-deoxy PGF2β serves as a valuable reference compound and a potential synthetic intermediate. Published synthetic routes describe the preparation of various 11-deoxy prostaglandin scaffolds, including those in the E2, F2α, F2β, E3, F3α, and F3β series, some of which are claimed to have bronchodilator activity . Access to a high-purity sample of 11-deoxy PGF2β allows for direct comparison and validation of new synthetic methodologies aimed at producing these therapeutically relevant molecules.

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